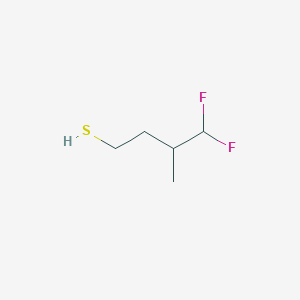
4,4-Difluoro-3-methylbutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-3-methylbutane-1-thiol is an organic compound with the molecular formula C5H10F2S It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group, and contains two fluorine atoms and a methyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-methylbutane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a butane backbone. One common method is the fluorination of 3-methylbutane-1-thiol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-3-methylbutane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding simpler hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Hydrocarbons with fewer fluorine atoms.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in organofluorine chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-3-methylbutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, affecting its interaction with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutane-1-thiol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Difluorobutane-1-thiol: Similar structure but without the methyl group, affecting its steric and electronic properties.
4-Fluoro-3-methylbutane-1-thiol: Contains only one fluorine atom, leading to different reactivity and applications.
Uniqueness
4,4-Difluoro-3-methylbutane-1-thiol is unique due to the presence of two fluorine atoms and a methyl group, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable in various applications, particularly in fields requiring specific interactions with biological molecules or unique material properties.
Eigenschaften
Molekularformel |
C5H10F2S |
|---|---|
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
4,4-difluoro-3-methylbutane-1-thiol |
InChI |
InChI=1S/C5H10F2S/c1-4(2-3-8)5(6)7/h4-5,8H,2-3H2,1H3 |
InChI-Schlüssel |
PQOURYVULVSZRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCS)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















